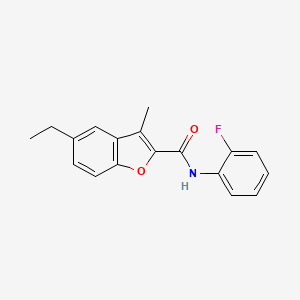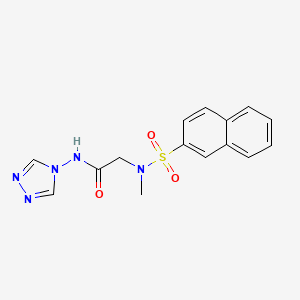![molecular formula C16H11F3N2O3 B5712000 3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5712000.png)
3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is known for its unique chemical properties, which make it an attractive candidate for a wide range of research studies.
Mécanisme D'action
The mechanism of action of 3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide varies depending on the application. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes, leading to apoptosis in cancer cells. In biochemistry, this compound acts as a fluorescent probe that binds to specific proteins, allowing for the detection of protein-protein interactions. In materials science, this compound acts as a building block for the synthesis of functional materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide vary depending on the application. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells. In biochemistry, this compound acts as a fluorescent probe that allows for the detection of protein-protein interactions. In materials science, this compound acts as a building block for the synthesis of functional materials.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide in lab experiments include its unique chemical properties, which make it an attractive candidate for various research studies. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment for its synthesis and handling.
Orientations Futures
There are several future directions for research on 3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide. In medicinal chemistry, future research could focus on optimizing the synthesis method to achieve higher yields and purity of the compound, as well as studying its potential as an anticancer agent. In biochemistry, future research could focus on developing new fluorescent probes based on this compound for the detection of protein-protein interactions. In materials science, future research could focus on using this compound as a building block for the synthesis of functional materials with specific properties.
Méthodes De Synthèse
The synthesis of 3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide involves the reaction of 2-nitrobenzaldehyde and 3-(trifluoromethyl)aniline in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acryloyl chloride to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
The unique chemical properties of 3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide make it an attractive candidate for various research studies. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. In biochemistry, this compound has been studied for its potential as a fluorescent probe for detecting protein-protein interactions. In materials science, this compound has been studied for its potential as a building block for the synthesis of functional materials.
Propriétés
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)12-5-3-6-13(10-12)20-15(22)9-8-11-4-1-2-7-14(11)21(23)24/h1-10H,(H,20,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSZKZKQXZJSGX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5711940.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5711956.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)




![1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5712008.png)
![N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline](/img/structure/B5712009.png)